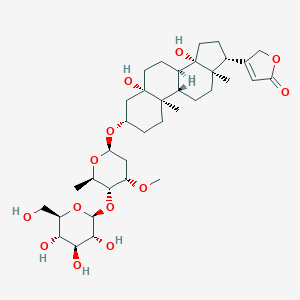

Periplocin

Description

isolated from Periploca calophylla

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBPKUMWVXUSCA-AXQDKOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030586 | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13137-64-9 | |

| Record name | Periplocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13137-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIPLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Periplocin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities.[1] Extensive research demonstrates its ability to inhibit cancer cell proliferation and induce programmed cell death across a spectrum of cancer cell lines.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in cancer cells, with a focus on its intricate interplay with key signaling pathways, induction of apoptosis and autophagy, and novel mechanisms including lysosomal damage and modulation of the tumor microenvironment. This document serves as a resource for researchers and professionals in oncology drug development, offering detailed experimental protocols and a quantitative analysis of this compound's efficacy.

Introduction to this compound's Anti-Cancer Activity

This compound is an alpha cardiac glycoside characterized by a steroid core and an unsaturated five-membered lactone ring structure.[3] Its anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy through the modulation of critical cellular signaling pathways.[1][4] Recent studies have also elucidated its role in causing lysosomal damage and influencing the polarization of tumor-associated macrophages, further highlighting its therapeutic potential.[3][5]

Quantitative Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Pancreatic Cancer | CFPAC-1 | ~125-250 nM | 24 h | [6] |

| Pancreatic Cancer | PANC-1 | ~125-250 nM | 24 h | [6] |

| Breast Cancer | MDA-MB-231 | 7.5 µM | 48 h | [7] |

| Hepatocellular Carcinoma | HepG2 | Not specified | Not specified | [5] |

| Hepatocellular Carcinoma | Huh-7 | Not specified | Not specified | [5] |

| Oral Squamous Cell Carcinoma | SCC-15 | 50-100 ng/mL (induces apoptosis) | 48 h | [8] |

| Oral Squamous Cell Carcinoma | CAL-27 | 50-100 ng/mL (induces apoptosis) | 48 h | [8] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a complex network of interactions with cellular machinery, primarily by modulating key signaling pathways that govern cell survival, proliferation, and death.

Modulation of Key Signaling Pathways

This compound has been shown to significantly impact several critical signaling cascades within cancer cells.

A primary mechanism of this compound-induced cell death is the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR).[2] Activated AMPK acts as a cellular energy sensor; its activation by this compound leads to the suppression of mTOR, a key regulator of cell growth and proliferation.[9] This inhibition of the mTOR pathway is a crucial step in this compound-induced apoptosis and autophagy.[10]

In breast cancer cells, this compound has been shown to down-regulate the PI3K/Akt/mTOR pathway.[7] This pathway is a central signaling node that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[11] By inhibiting this pathway, this compound effectively cuts off critical survival signals to the cancer cells.

In gastric cancer, this compound activates the ERK1/2-EGR1 pathway, which leads to the upregulation of death receptors and subsequent apoptosis.[8] This indicates that in certain cellular contexts, this compound can harness the ERK pathway, often associated with cell proliferation, to instead promote cell death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells.[2] It triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[2] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[2]

Induction of Autophagy and Lysophagy

This compound is also a known inducer of autophagy, a cellular process of self-digestion.[10] In colorectal cancer cells, this compound promotes lysosomal damage and induces an excessive form of autophagy known as lysophagy, which is the selective degradation of damaged lysosomes.[3][4] This is achieved by this compound binding to and upregulating LGALS3 (galectin 3), which in turn triggers lethal lysophagy.[3][4]

Inhibition of M2 Macrophage Polarization

Recent evidence suggests that this compound can modulate the tumor microenvironment. In hepatocellular carcinoma, this compound was found to inhibit the polarization of M0 macrophages to the M2 phenotype.[5] M2 macrophages are generally considered pro-tumoral, contributing to immune suppression and promoting tumor growth. By preventing their formation, this compound may enhance the anti-tumor immune response.[5]

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: Key signaling pathways modulated by this compound in cancer cells.

Experimental Workflow Diagrams

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[12][13][14]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blotting for Apoptosis Markers

This protocol outlines the general steps for detecting apoptosis-related proteins.

-

Materials:

-

This compound-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Flow Cytometry for Cell Cycle Analysis

This protocol is based on propidium iodide staining to analyze DNA content.[1][15][16][17]

-

Materials:

-

This compound-treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Acridine Orange Staining for Lysosomal Damage

This method assesses lysosomal membrane permeabilization.[18][19][20]

-

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

Acridine Orange (AO) staining solution (1-5 µg/mL in complete medium)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with AO staining solution for 15-20 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. Intact lysosomes will fluoresce red, while disruption of the lysosomal membrane will lead to a diffuse green fluorescence in the cytoplasm and nucleus.

-

Flow Cytometry for M2 Macrophage Polarization

This protocol identifies M2 macrophages based on surface marker expression.[21][22][23][24]

-

Materials:

-

THP-1 monocytes or other suitable macrophage precursors

-

PMA (phorbol 12-myristate 13-acetate) for differentiation

-

IL-4 and IL-13 for M2 polarization

-

This compound

-

Fluorescently conjugated antibodies against macrophage markers (e.g., CD206, CD163 for M2)

-

Flow cytometer

-

-

Procedure:

-

Differentiate THP-1 monocytes into M0 macrophages using PMA.

-

Induce M2 polarization by treating M0 macrophages with IL-4 and IL-13 in the presence or absence of this compound.

-

Harvest the cells and stain with fluorescently conjugated antibodies against M2 macrophage surface markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of M2 macrophages.

-

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to modulate key signaling pathways, including the AMPK/mTOR and PI3K/Akt/mTOR pathways, leads to the robust induction of apoptosis and autophagy in cancer cells. Furthermore, its novel mechanisms of inducing lysophagy and inhibiting pro-tumoral M2 macrophage polarization underscore its multifaceted approach to combating cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a therapeutic candidate. Further research is warranted to fully elucidate its complex mechanisms of action and to explore its efficacy in pre-clinical and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. assaygenie.com [assaygenie.com]

- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flow cytometry assay for M1/M2 macrophage polarization in RAW264.7 cells [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]

Periplocin: A Technical Guide to its Source, Extraction, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periplocin, a potent cardiac glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and notable anticancer effects.[1][2] Isolated primarily from the root bark of Periploca sepium Bge., known in traditional Chinese medicine as Cortex Periplocae, this compound is a member of the C21-steroidal glycosides, which constitute a major portion of the plant's chemical profile.[3][4] The growing body of research on this compound's therapeutic potential necessitates a comprehensive understanding of its natural source, efficient extraction and purification methodologies, and its molecular mechanisms of action.

This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. It details the botanical source, presents a comparative analysis of extraction techniques with quantitative data, offers detailed experimental protocols, and visualizes the key signaling pathways modulated by this promising natural product.

Botanical Source: Cortex Periplocae

Cortex Periplocae is the dried root bark of Periploca sepium Bge., a plant predominantly found in the Shanxi, Shandong, Henan, and Hebei provinces of China.[3] Traditionally, it has been used for treating conditions like rheumatoid arthritis and for strengthening bones and tendons.[3][5] Phytochemical analyses have revealed that Cortex Periplocae contains over 100 compounds, including a significant number of C21-steroidal glycosides, cardiac glycosides, terpenoids, and volatile oils.[3][6] this compound is one of the main active and, notably, toxic components of Cortex Periplocae.[3][6] The concentration of this compound and related glycosides can fluctuate based on factors such as the plant's geographical origin and the time of harvest.[7]

Extraction of this compound from Cortex Periplocae

The extraction of this compound from Cortex Periplocae involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction and subsequent purification. The choice of extraction method and solvent system is critical for maximizing the yield and purity of the final product.

Data on Extraction Methods and Yields

The efficiency of this compound extraction is influenced by the methodology and solvents employed. Both traditional and modern techniques have been applied to isolate cardiac glycosides from plant sources.[8][9]

| Extraction Method | Solvent System | Key Parameters | Yield/Concentration | Source |

| Maceration | 50% Ethanol (B145695) | Solid-solvent ratio: 1:20; Particle size: 0.75 mm | High yields of total phenols and anthocyanins (specific this compound yield not stated) | [10] |

| Reflux Extraction | 70% Aqueous Ethanol | Not specified | Enriches cardiac glycosides in subsequent fractions | [7] |

| Soxhlet Extraction | Methanol (B129727) | 6 times the amount of plant material | Not specified | [11] |

| Percolation | 70% Ethanol | 8 times the amount of plant material | Not specified | [11] |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Time: 7 min; Liquid-to-solid ratio: 25:1 (ml:g); Power: 1.5 kW | 1.76% of resveratrol (B1683913) (as an example of MAE efficiency) | [10] |

| Pulsed Electric Field (PEF) Extraction | 63% Ethanol | Pulse count: 10; Electric field strength: 25 kV/cm; Solid-to-liquid ratio: 1 g:21 mL | 8.23% yield of proanthocyanidins (B150500) (as an example of PEF efficiency) | [12] |

Note: The table includes data on general extraction methods for plant constituents, as specific comparative yield data for this compound across multiple methods is not extensively detailed in the provided search results. The yields mentioned for MAE and PEF are for other compounds and are included to illustrate the potential efficiency of these modern techniques.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, partitioning, and purification of this compound from Cortex Periplocae, synthesized from established laboratory practices for cardiac glycoside isolation.

Protocol 1: Conventional Solvent Extraction

This protocol outlines a standard laboratory procedure for the initial extraction of this compound.

1. Plant Material Preparation:

- Obtain dried root bark of Periploca sepium (Cortex Periplocae).

- Grind the dried bark into a coarse powder to increase the surface area for solvent penetration.[8]

2. Extraction:

- Choose an appropriate solvent. 70% aqueous ethanol is a common and effective choice for extracting glycosides.[7]

- Employ one of the following methods:

- Maceration: Soak the powdered plant material in the solvent at room temperature for several days with periodic agitation.[8]

- Reflux Extraction: Add the powdered plant material and solvent to a round-bottom flask and heat under reflux for a specified period (e.g., 2-3 hours). This process is typically repeated multiple times to ensure exhaustive extraction.[7]

- Soxhlet Extraction: Place the powdered plant material in a thimble and extract continuously with a hot solvent using a Soxhlet apparatus until the solvent running through the apparatus is colorless.[11]

- Combine the liquid extracts from all extraction cycles.

3. Concentration:

- Filter the combined extracts to remove solid plant debris.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[7][8]

Protocol 2: Solvent Partitioning and Purification

This protocol describes the separation of this compound from the crude extract based on polarity.

1. Partitioning:

- Suspend the crude extract in water.

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

- n-hexane (to remove nonpolar compounds)

- Chloroform (B151607)

- Ethyl acetate (B1210297)

- n-butanol

- This compound and other cardiac glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[7]

2. Column Chromatography:

- Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography.

- Use silica (B1680970) gel as the stationary phase.

- Elute with a gradient solvent system, such as a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the different glycosides.[7]

3. Final Purification (Prep-HPLC):

- For obtaining high-purity this compound, subject the fractions containing the compound from column chromatography to preparative High-Performance Liquid Chromatography (Prep-HPLC).

- Use a suitable column (e.g., C18) and mobile phase.[7]

4. Structure Elucidation and Quantification:

- Confirm the identity and purity of the isolated this compound using analytical techniques such as:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantification in biological matrices.[1][13]

Mandatory Visualizations

Experimental Workflow

References

- 1. Tissue distribution study of this compound and its two metabolites in rats by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. media.neliti.com [media.neliti.com]

- 9. ijpjournal.com [ijpjournal.com]

- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 12. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]

- 13. Determination and pharmacokinetics of this compound in rat plasma by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Periplocin: A Cardiac Glycoside with Emerging Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, is gaining significant attention in the field of oncology for its potent anti-tumor activities.[1] Traditionally used in Chinese medicine, this natural compound has demonstrated a remarkable ability to inhibit the proliferation of various cancer cells and induce programmed cell death.[1][2][3] As a member of the cardiac steroid family, this compound's primary pharmacological action is the inhibition of the Na+/K+-ATPase pump, a mechanism that disrupts cellular ion homeostasis and triggers a cascade of signaling events leading to cancer cell death.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, autophagy, and cell cycle arrest. These processes are often interconnected and regulated by a complex network of signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[1] this compound has been shown to be a potent inducer of apoptosis in a wide range of cancer cell lines, including pancreatic, breast, lung, and oral squamous cell carcinoma.[1][2][3][6] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[3]

-

Extrinsic Pathway: The compound can increase the expression of death receptors, such as DR4 and DR5, on the surface of cancer cells.[6][7] This sensitizes the cells to ligands like TRAIL (TNF-related apoptosis-inducing ligand), leading to the activation of caspase-8 and the execution of apoptosis.[2][7]

Modulation of Autophagy

Autophagy is a cellular self-digestion process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been found to promote autophagic cell death in certain cancer types, such as pancreatic cancer.[6][8] It achieves this by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway (AMPK/mTOR pathway).[6][7][9] This activation of autophagy, in concert with apoptosis, contributes to the compound's overall anti-tumor efficacy.

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type.[3][10][11] This effect is often associated with the downregulation of key cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins.[2][11]

Core Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer activities are orchestrated through its influence on several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] this compound has been demonstrated to inhibit this pathway in cancer cells, such as in breast cancer.[10][12] By down-regulating the phosphorylation of key components like Akt and mTOR, this compound effectively stifles the pro-survival signals that drive cancer progression.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]

- 11. Inhibitory Effects of this compound on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Tumor Potential of Periplocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocin, a cardiac glycoside extracted from the root bark of Periploca sepium, has emerged as a promising natural compound with potent anti-tumor activities. Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), trigger autophagy, and arrest the cell cycle across a spectrum of cancer types. This technical guide provides an in-depth analysis of the anti-tumor properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing comprehensive experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer drugs, and cardiac glycosides, a class of compounds traditionally used for treating heart conditions, have garnered significant attention for their potential anti-neoplastic properties. This compound is one such cardiac glycoside that has demonstrated significant efficacy against various cancers, including pancreatic, lung, colorectal, gastric, oral squamous cell carcinoma, and lymphoma.[1][2][3] This document synthesizes the current understanding of this compound's anti-tumor effects and provides a practical guide for its further investigation.

Mechanisms of Anti-Tumor Action

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis, modulating autophagy, and causing cell cycle arrest. These cellular events are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been shown to be a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound can induce apoptosis by activating the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR).[3][4][5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, resulting in the activation of caspase-9 and caspase-3.[6][7]

-

Extrinsic (Death Receptor) Pathway: In some cancer types, such as gastric cancer, this compound upregulates death receptors like DR4 and DR5 by activating the ERK1/2‐EGR1 pathway, sensitizing the cells to apoptosis.[4] It has also been shown to downregulate Inhibitor of Apoptosis Proteins (IAPs) in TRAIL-resistant human hepatocellular carcinoma cells.[4]

Modulation of Autophagy

Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been shown to induce autophagy in pancreatic cancer cells via the AMPK/mTOR pathway.[5][8] While autophagy can sometimes be a pro-survival mechanism for cancer cells, excessive autophagy can lead to autophagic cell death. In the context of this compound treatment, the induction of autophagy appears to contribute to its anti-tumor effects.[5]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In lung cancer cells, it causes arrest in the G0/G1 phase.[6][7] In oral squamous cell carcinoma and lymphoma cells, this compound induces G2/M phase arrest.[2][9] This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and cyclin B1.[9]

Key Signaling Pathways Modulated by this compound

The anti-tumor activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and death.

AMPK/mTOR Signaling Pathway

The activation of AMPK and subsequent inhibition of mTOR is a central mechanism of this compound's action, particularly in pancreatic cancer.[3][4][5] This pathway is a crucial regulator of cellular energy homeostasis and metabolism. By activating AMPK, this compound effectively mimics a state of low cellular energy, which leads to the shutdown of anabolic processes like protein synthesis and cell growth, and the induction of catabolic processes like autophagy and apoptosis.

Caption: AMPK/mTOR signaling pathway modulated by this compound.

AKT/ERK Signaling Pathway

In lung cancer, this compound has been shown to block the AKT/ERK signaling pathways.[6][7] These pathways are critical for promoting cell survival, proliferation, and angiogenesis. By inhibiting the phosphorylation of both AKT and ERK, this compound effectively cuts off these pro-survival signals, leading to decreased proliferation and induction of apoptosis.[6][7]

Caption: Inhibition of AKT/ERK signaling by this compound.

ERK/p38/JNK MAPK Signaling Pathway

In myxofibrosarcoma cells, this compound mediates its effects, including apoptosis and cell cycle arrest, through the ERK/p38/JNK MAPK pathway.[10] The MAPK pathways are involved in a wide range of cellular processes, and their dysregulation is common in cancer. The precise downstream targets of this pathway in the context of this compound treatment require further elucidation.

Quantitative Data on Anti-Tumor Efficacy

The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous studies. The following tables summarize the available data on its in vitro and in vivo efficacy.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 Value (ng/mL) | Incubation Time (h) |

| Lymphoma | HuT 78 | 484.94 ± 24.67 | 72 |

| Lymphoma | Jurkat | 541.68 ± 58.47 | 72 |

| Pancreatic | PANC-1 | 71.6 (nM) | Not Specified |

| Pancreatic | CFPAC-1 | 331 (nM) | Not Specified |

| Hepatocellular Carcinoma | Huh-7 | 13.80 (µM) (Oxaliplatin) | Not Specified |

| Hepatocellular Carcinoma | HepG2 | 8.58 (µM) (Oxaliplatin) | Not Specified |

| Hepatocellular Carcinoma | MHCC-97H | 25.16 (µM) (Oxaliplatin) | Not Specified |

| Hepatocellular Carcinoma | HepG2/OXA | 33.07 (µM) (Oxaliplatin) | Not Specified |

Note: Some IC50 values were reported for Oxaliplatin in the context of this compound's ability to overcome resistance.[11] Direct IC50 values for this compound in these cell lines were not specified in the provided search results.

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-tumor activity in animal models.

| Cancer Type | Animal Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | Nude Mice | CFPAC-1 | 15 mg/kg, intraperitoneally, every 2 days | Significant reduction in tumor volume and weight | [3] |

| Hepatocellular Carcinoma | SCID Mice | HCC cells | 5 mg/kg (days 15-29) and 20 mg/kg (days 29-35), intraperitoneally, daily | Significant inhibition of tumor growth | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-tumor properties of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTS cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the specified duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression in key signaling pathways following this compound treatment.

Materials:

-

This compound-treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for p-AMPK, AMPK, p-mTOR, mTOR, p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anti-tumor properties in a wide range of preclinical cancer models. Its ability to induce apoptosis, modulate autophagy, and arrest the cell cycle through the regulation of key signaling pathways, such as AMPK/mTOR and AKT/ERK, positions it as a strong candidate for further development as an anti-cancer therapeutic.

Future research should focus on:

-

In-depth Mechanistic Studies: Further elucidation of the downstream targets of the signaling pathways modulated by this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of its absorption, distribution, metabolism, and excretion profiles.

-

Toxicity Profiling: Thorough assessment of its potential side effects, particularly its known cardiotoxicity, and the development of strategies to mitigate these effects.

-

Clinical Trials: As of now, there is no publicly available information on clinical trials involving this compound for cancer treatment. Well-designed clinical trials are the crucial next step to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. Effect of this compound on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. researchgate.net [researchgate.net]

- 7. Levistolide A and periplogenin inhibit the growth of gastric cancer cells in vitro and in vivo [explorationpub.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves the sensitivity of oxaliplatin-resistant hepatocellular carcinoma cells by inhibiting M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Periplocin's Role in Autophagy Regulation within Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: Periplocin, a cardiac glycoside extracted from Cortex Periplocae, has demonstrated significant anti-tumor activities across various cancer types.[1] Emerging evidence now points towards its role in modulating autophagy, a cellular degradation and recycling process with a dual role in cancer survival and death. This document synthesizes the current understanding of how this compound influences autophagy in tumor models. It details the molecular pathways involved, presents quantitative data from key studies, outlines experimental protocols for investigating these effects, and proposes a model for this compound-induced, autophagy-mediated cancer cell death.

Introduction: this compound and Autophagy in Oncology

This compound is a natural compound historically used in traditional medicine that has garnered recent attention for its anti-cancer properties.[1] Studies have shown it can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis (programmed cell death).[2] Its mechanisms of action are multifaceted, involving the inhibition of crucial cell survival signaling pathways.[3][4]

Autophagy is a catabolic process where cells degrade and recycle their own components through lysosomal machinery. In cancer, its role is complex: it can promote survival by providing nutrients under stress conditions or contribute to cell death when overactivated. The modulation of autophagy is therefore a key therapeutic strategy. Recent findings have directly linked this compound to the regulation of autophagy in cancer cells, specifically by inducing a form of autophagy that contributes to cell death.[5][6][7] A notable mechanism involves this compound triggering a specific type of autophagy called lysophagy, which is the selective degradation of lysosomes, in colorectal cancer models.[8]

Core Signaling Pathways Modulated by this compound

This compound's anti-tumor effects, including its influence on autophagy, are mediated through several key signaling pathways.

The AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cellular metabolism and autophagy.

-

AMPK Activation: this compound has been shown to activate AMPK by increasing the levels of phosphorylated AMPK (p-AMPK).[5]

-

mTOR Inhibition: Activated AMPK directly and indirectly inhibits the mTOR complex 1 (mTORC1), a potent suppressor of autophagy.[5] this compound treatment leads to a decrease in phosphorylated mTOR (p-mTOR) and its downstream effector, p70S6K.[1][5]

This activation of AMPK and subsequent inhibition of mTOR signaling relieves the block on autophagy, leading to its induction in cancer cells.[5]

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway often hyperactivated in cancer.

-

Inhibition of Akt and ERK: In lung cancer models, this compound decreases the phosphorylation of both Akt and ERK, which are key kinases that promote cell growth and survival.[3][4]

-

Downregulation of PI3K/Akt/mTOR: In breast cancer cells, this compound has been shown to down-regulate the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[9][10] Since Akt is a known activator of mTOR, its inhibition by this compound represents another mechanism for de-repressing autophagy.

LGALS3-Mediated Lysophagy

In colorectal cancer (CRC), this compound has a unique mechanism involving lysosomal damage and a specialized form of autophagy.

-

Lysosomal Damage: this compound treatment promotes lysosomal membrane permeabilization.[8]

-

LGALS3 (Galectin 3) Stabilization: this compound binds to LGALS3, preventing its ubiquitination and degradation. This upregulation of LGALS3 is crucial for initiating lysophagy—the selective engulfment of damaged lysosomes by autophagosomes.[8]

-

Excessive Lysophagy: The resulting excessive lysophagy exacerbates lysosomal damage, leading to cell death.[8]

The following diagram illustrates the primary signaling pathways through which this compound is hypothesized to regulate autophagy in tumor cells.

Caption: this compound's regulation of autophagy and apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies on this compound's effect on cancer cell viability and autophagy markers.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |

| MDA-MB-231 | Breast Cancer | IC50 | 7.5 µM (48h) | Significant reduction in cell viability | [9][11] |

| PANC-1 | Pancreatic Cancer | Proliferation | 125 nM, 250 nM | Concentration-dependent inhibition | [2][5] |

| CFPAC-1 | Pancreatic Cancer | Proliferation | 125 nM, 250 nM | Concentration-dependent inhibition | [2][5] |

| A549 | Lung Cancer | Growth | Dose-dependent | Inhibition of cell growth | [3][4] |

| LL/2 | Lung Cancer | Growth | Dose-dependent | Inhibition of cell growth | [3][4] |

Table 2: Modulation of Autophagy and Apoptosis Signaling Proteins by this compound

| Cell Line | Cancer Type | Treatment | Protein Target | Change | Reference |

| PANC-1 | Pancreatic Cancer | This compound | p-AMPK | Increased | [5] |

| CFPAC-1 | Pancreatic Cancer | This compound | p-AMPK | Increased | [5] |

| PANC-1 | Pancreatic Cancer | This compound | p-mTOR | Decreased | [5] |

| CFPAC-1 | Pancreatic Cancer | This compound | p-mTOR | Decreased | [5] |

| A549 | Lung Cancer | This compound | p-Akt | Decreased | [3] |

| A549 | Lung Cancer | This compound | p-ERK | Decreased | [3] |

| HCT116 | Colorectal Cancer | This compound | LGALS3 | Upregulated | [8] |

| HCT116 | Colorectal Cancer | This compound | LC3B Puncta | Increased | [12] |

| A549 | Lung Cancer | This compound | Bcl-2 | Downregulated | [3] |

| A549 | Lung Cancer | This compound | Bax | Upregulated | [3] |

Experimental Protocols

Investigating the role of this compound in autophagy requires a combination of robust methodologies.

Western Blotting for Autophagy Markers

This technique is used to quantify changes in the levels of key autophagy-related proteins.

Objective: To measure the conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62, which are hallmarks of autophagic flux.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., PANC-1, HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 125, 250 nM) for a specified time (e.g., 24h). Include a positive control (e.g., rapamycin) and a negative control (vehicle). For autophagic flux analysis, include a set of cells treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the last 2-4 hours of this compound treatment.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-LC3B, anti-p62, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL detection system. Quantify band intensity using software like ImageJ. The LC3-II/LC3-I ratio and p62 levels are key readouts.[13]

Fluorescence Microscopy for Autophagosome Visualization

This method allows for the direct visualization and quantification of autophagosomes within cells.

Objective: To observe the formation of LC3 puncta (autophagosomes) in response to this compound treatment.

Protocol:

-

Cell Transfection (if applicable): Plate cells on glass coverslips. For enhanced visualization, transfect cells with a tandem fluorescent LC3 reporter plasmid (e.g., mRFP-GFP-LC3) using a suitable transfection reagent. This allows for monitoring autophagic flux, as the GFP signal is quenched in the acidic autolysosome, leaving only the RFP signal.[14]

-

Treatment: Treat cells with this compound as described above.

-

Immunofluorescence (for endogenous LC3):

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with anti-LC3B primary antibody, followed by a fluorescently-labeled secondary antibody.

-

-

Imaging: Mount coverslips and visualize using a confocal or fluorescence microscope.

-

Analysis: Quantify the number of fluorescent puncta per cell. An increase in puncta indicates autophagosome accumulation.[12][14]

The workflow for assessing this compound-induced autophagy is depicted below.

Caption: Experimental workflow for autophagy assessment.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that actively modulates autophagy in tumor models. The primary mechanism involves the activation of the AMPK signaling pathway and inhibition of the PI3K/Akt/mTOR axis, which collectively trigger autophagy.[5][9] Furthermore, in specific contexts like colorectal cancer, this compound can induce a lethal form of organelle-specific autophagy (lysophagy) by stabilizing LGALS3.[8] This induction of autophagy appears to contribute to, rather than prevent, cancer cell death, making this compound an intriguing candidate for autophagy-dependent cancer therapies.

Future research should focus on:

-

In Vivo Validation: Further confirming these mechanisms in a wider range of preclinical animal models.

-

Combination Therapies: Investigating whether this compound can synergize with other anti-cancer agents by modulating autophagy.

-

Biomarker Identification: Identifying biomarkers that could predict tumor sensitivity to this compound-induced autophagy.

By elucidating these aspects, the full therapeutic potential of this compound as an autophagy-regulating anti-cancer drug can be realized.

References

- 1. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of this compound inhibits cell cycle progression and induces apoptosis in MDA‐MB‐231 | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound suppresses the growth of colorectal cancer cells by triggering LGALS3 (galectin 3)-mediated lysophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Periplocin's Therapeutic Mechanism: Activation of the AMPK/mTOR Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Periplocin, a cardiac glycoside derived from the root bark of Periploca sepium, has demonstrated significant anti-tumor properties across a range of cancer cell lines.[1] Its primary mechanism of action involves the potent modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This technical guide provides an in-depth analysis of this compound's effect on the AMPK/mTOR cascade, presenting quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual diagrams of the core signaling pathways and workflows. Evidence shows that this compound activates AMPK, which in turn inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.[1][4] This action leads to the induction of apoptosis and autophagy, positioning this compound as a compelling candidate for further investigation in oncology drug development.[5][6]

Introduction: this compound and the AMPK/mTOR Pathway

This compound is a natural compound that has been identified as a potential anti-cancer agent.[7] Its therapeutic effects are largely attributed to its ability to induce programmed cell death (apoptosis) and inhibit cell proliferation in various cancers, including pancreatic, lung, and gastric cancers.[1][2][8]

The AMPK/mTOR signaling pathway is a critical cellular network that governs cell growth, metabolism, and survival.[9] AMPK acts as a cellular energy sensor; when activated by low energy states, it phosphorylates and inhibits downstream targets, including the mTOR complex 1 (mTORC1), to conserve energy and halt anabolic processes like protein synthesis.[9][10] In many cancers, the mTOR pathway is hyperactivated, promoting uncontrolled cell proliferation and survival.[10][11] Therefore, targeting this pathway with activators of AMPK or inhibitors of mTOR is a key strategy in cancer therapy.[10] this compound has emerged as a significant modulator of this axis, activating AMPK and thereby suppressing mTOR-driven tumorigenesis.[2][3]

Molecular Mechanism of Action

This compound exerts its anti-tumor effects by initiating a signaling cascade that begins with the activation of AMPK and culminates in the inhibition of mTOR and the induction of apoptosis.[1][2]

Activation of AMPK and Inhibition of mTOR

Studies in pancreatic cancer cells (PANC1 and CFPAC1) have shown that treatment with this compound leads to an increase in the phosphorylation of AMPK (p-AMPK) and a corresponding decrease in the phosphorylation of mTOR (p-mTOR).[4] Activated AMPK directly phosphorylates and inhibits the mTORC1 complex, which subsequently downregulates its downstream effector, the p70S6 kinase (p70S6K).[1][2] This suppression of the mTOR pathway is a critical event that shifts the cellular balance from proliferation and growth towards apoptosis and autophagy.[4][5]

Induction of Apoptosis and Autophagy

The inhibition of mTOR signaling by this compound triggers the intrinsic pathway of apoptosis.[1] This process involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 and caspase-9.[12][13] Furthermore, the activation of AMPK and inhibition of mTOR are known to be potent inducers of autophagy, a catabolic process of cellular self-digestion that can lead to cell death in cancer.[4][5] Studies have confirmed that this compound treatment induces both apoptosis and autophagy in pancreatic cancer cells.[4][5][14]

Quantitative Efficacy Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several studies. The data below is summarized from research on pancreatic and lymphoma cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Proliferation

| Cell Line | This compound Concentration | Incubation Time | Effect on Proliferation | Citation |

|---|---|---|---|---|

| PANC-1 | 125 nM, 250 nM | 0-72 hours | Significant, time- and concentration-dependent inhibition. | [2][4] |

| CFPAC-1 | 125 nM, 250 nM | 0-72 hours | Significant, time- and concentration-dependent inhibition. |[2][4] |

Table 2: In Vitro Efficacy of this compound on Lymphoma Cell Apoptosis

| Cell Line | This compound Concentration | Incubation Time | Apoptotic Rate | Citation |

|---|---|---|---|---|

| HuT 78 | 100 ng/mL | Not Specified | 16.43% ± 7.08% | [7] |

| HuT 78 | 200 ng/mL | Not Specified | 27.92% ± 5.15% | [7] |

| HuT 78 | 400 ng/mL | Not Specified | 45.90% ± 8.69% | [7] |

| Jurkat | 100 ng/mL | Not Specified | 5.77% ± 1.83% | [7] |

| Jurkat | 200 ng/mL | Not Specified | 10.11% ± 1.12% | [7] |

| Jurkat | 400 ng/mL | Not Specified | 10.61% ± 0.50% |[7] |

Key Experimental Protocols

The following protocols are foundational for studying this compound's effects on the AMPK/mTOR pathway.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

-

Cell Seeding: Seed cells (e.g., PANC-1, CFPAC-1) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 125, 250 nM) and incubate for the desired duration (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.[15][16]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[16][17]

-

Shaking: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to correct for background.[15]

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect the expression levels of total and phosphorylated proteins, such as AMPK and mTOR, to confirm pathway modulation.[11][18]

Protocol:

-

Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[19]

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.[19]

-

SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and separate proteins by electrophoresis.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, p-mTOR (Ser2448), and total mTOR, diluted in 5% BSA/TBST.[19][21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[11][18]

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.[22]

Protocol:

-

Cell Preparation: Culture human cancer cells (e.g., CFPAC-1) and harvest them during the logarithmic growth phase. Resuspend cells in sterile PBS or a mixture with Matrigel to a final concentration of 5 x 10⁷ cells/mL. Cell viability should be >95%.[2][23]

-

Animal Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[2][23]

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their length (L) and width (W) 2-3 times per week with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[23]

-

Randomization and Treatment: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.[22]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to the predetermined dose and schedule.[2][24]

-

Endpoint Analysis: Continue monitoring tumor volume and body weight. At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[22]

Conclusion

This compound demonstrates potent anti-cancer activity by directly modulating the AMPK/mTOR signaling pathway.[2][3] By activating the cellular energy sensor AMPK, it effectively shuts down the pro-proliferative and pro-survival signals mediated by mTOR.[1][4] This mechanism, which leads to apoptosis and autophagy, has been validated in multiple cancer types, particularly pancreatic cancer.[2][5] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this compound as a promising therapeutic agent for cancers characterized by a dysregulated mTOR pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. karger.com [karger.com]

- 9. mdpi.com [mdpi.com]

- 10. LKB1/AMPK/mTOR Signaling Pathway in Non-small-cell Lung Cancer -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. karger.com [karger.com]

- 13. This compound inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Mechanical Loading Modulates AMPK and mTOR Signaling in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. medchemexpress.com [medchemexpress.com]

Periplocin's Impact on Cell Cycle Progression in Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-lymphoma effects of periplocin, with a specific focus on its impact on cell cycle progression. This compound, a natural cardiac glycoside, has demonstrated significant potential as an anti-tumor agent, and this document synthesizes the available quantitative data, experimental methodologies, and signaling pathways to support further research and development.

Core Findings: this compound Induces G2/M Arrest in Lymphoma Cells

This compound exerts its anti-proliferative effects on lymphoma cells by inducing cell cycle arrest, primarily at the G2/M checkpoint.[1][2][3][4] This blockade of mitotic entry is a key mechanism contributing to its anti-cancer activity. The half-maximal inhibitory concentrations (IC50) of this compound have been determined in different lymphoma cell lines, highlighting its potent cytotoxic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on lymphoma cells.

Table 1: Inhibitory Effects of this compound on Lymphoma Cell Proliferation

| Cell Line | IC50 (ng/mL) |

| HuT 78 | 484.94 ± 24.67[1][5] |

| Jurkat | 541.68 ± 58.47[1][5] |

Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cells

While flow cytometry has shown that this compound treatment leads to an increased proportion of cells in the G2/M phase, specific percentage distributions from the primary literature are presented graphically. The data indicates a significant shift towards G2/M arrest with increasing this compound concentration.

Table 3: this compound's Effect on CDK1 and Cyclin B1 Protein Expression

The reduction in the protein levels of CDK1 and Cyclin B1 is a cornerstone of this compound-induced G2/M arrest.[1][2][3][4] Western blot analyses have quantified this dose-dependent downregulation.

| Cell Line | Treatment (ng/mL) | Relative Cyclin B1 Level (%) | Relative CDK1 Level (%) |

| HuT 78 | 100 | 85.82 ± 8.18 | 72.29 ± 5.21 |

| 200 | 36.02 ± 6.64 | 47.73 ± 5.94 | |

| 400 | 27.13 ± 4.73 | 33.30 ± 6.40 | |

| Jurkat | 100 | 70.68 ± 5.24 | 82.14 ± 4.73 |

| 200 | 63.86 ± 3.05 | 71.14 ± 6.66 | |

| 400 | 56.34 ± 6.98 | 44.81 ± 4.85 | |

| Data is presented as a percentage of the negative control. All reductions were statistically significant (p < 0.05).[1] |

Signaling Pathways Modulated by this compound

Network pharmacology analyses have identified several key signaling pathways that are modulated by this compound to exert its anti-lymphoma effects. The PI3K-Akt signaling pathway has been identified as the most significantly associated pathway in relation to cell proliferation, apoptosis, and cell cycle progression.[1][3][4] The Ras and MAPK signaling pathways are also implicated.[1]

The primary mechanism of this compound-induced G2/M phase arrest involves the downregulation of the CDK1/Cyclin B1 complex.[1][2][4] This complex is a critical regulator of the G2/M transition, and its inhibition prevents cells from entering mitosis. Interestingly, while this compound significantly reduces the protein levels of CDK1 and Cyclin B1, it does not appear to affect their gene expression levels, suggesting a post-transcriptional or translational regulatory mechanism.[1][2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on lymphoma cells.

Cell Culture and Proliferation Assay

-

Cell Lines: HuT 78 and Jurkat (human T-cell lymphoma).

-

Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay (MTS):

-

Seed cells in 96-well plates at a density of 5 x 104 cells/well.

-

Treat with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the inhibition rate and IC50 values.

-

Cell Cycle Analysis

-

Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.

-

Treat cells with desired concentrations of this compound for 48 hours.

-

Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) overnight at 4°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Western Blotting

-

Purpose: To quantify the protein expression of CDK1 and Cyclin B1.

-

Treat cells with this compound for 48 hours.

-